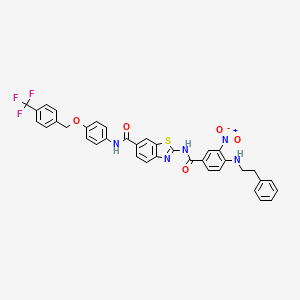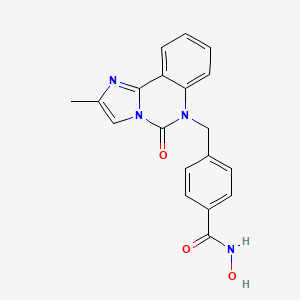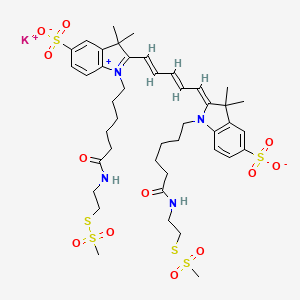
Cyanine 5 Bisfunctional MTSEA Dye (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine 5 Bisfunctional MTSEA Dye (potassium) is a member of the cyanine dye family, known for its vibrant fluorescence properties. This compound is widely used as a fluorescent marker in various biological and chemical applications. It is particularly valued for its ability to bind to biomolecules, including double-helical DNA, through intercalation, which enhances its fluorescence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyanine 5 Bisfunctional MTSEA Dye (potassium) typically involves the reaction of cyanine dye precursors with MTSEA (2-aminoethyl methanethiosulfonate) under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often at elevated temperatures to facilitate the formation of the dye.
Industrial Production Methods: Industrial production of this dye involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps, such as chromatography, to remove any impurities and achieve the desired product quality .
Types of Reactions:
Oxidation: Cyanine 5 Bisfunctional MTSEA Dye (potassium) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The dye can also be reduced under specific conditions, although this is less common.
Substitution: The thiol-reactive nature of the dye allows it to participate in substitution reactions, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of thiol-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Cyanine 5 Bisfunctional MTSEA Dye (potassium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Commonly employed in fluorescence microscopy and flow cytometry to label and track biomolecules.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of fluorescent sensors and other analytical tools
Wirkmechanismus
The primary mechanism of action for Cyanine 5 Bisfunctional MTSEA Dye (potassium) involves its ability to intercalate into double-helical DNA. This intercalation enhances the dye’s fluorescence, making it an effective marker for DNA and other biomolecules. The dye’s thiol-reactive nature also allows it to form covalent bonds with thiol groups on proteins and other molecules, further expanding its utility in various applications .
Vergleich Mit ähnlichen Verbindungen
- Cyanine 3 Bisfunctional MTSEA Dye (potassium)
- Cyanine 7 Bisfunctional MTSEA Dye (potassium)
- Fluorescein Isothiocyanate (FITC)
Comparison: Cyanine 5 Bisfunctional MTSEA Dye (potassium) is unique due to its specific fluorescence properties and its ability to intercalate into DNA. Compared to Cyanine 3 and Cyanine 7, it offers a different wavelength of fluorescence, making it suitable for multiplexing applications. Unlike Fluorescein Isothiocyanate, Cyanine 5 provides a more stable fluorescence signal and is less prone to photobleaching .
Eigenschaften
Molekularformel |
C43H59KN4O12S6 |
|---|---|
Molekulargewicht |
1055.4 g/mol |
IUPAC-Name |
potassium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]indole-5-sulfonate |
InChI |
InChI=1S/C43H60N4O12S6.K/c1-42(2)34-30-32(64(54,55)56)20-22-36(34)46(26-14-8-12-18-40(48)44-24-28-60-62(5,50)51)38(42)16-10-7-11-17-39-43(3,4)35-31-33(65(57,58)59)21-23-37(35)47(39)27-15-9-13-19-41(49)45-25-29-61-63(6,52)53;/h7,10-11,16-17,20-23,30-31H,8-9,12-15,18-19,24-29H2,1-6H3,(H3-,44,45,48,49,54,55,56,57,58,59);/q;+1/p-1 |
InChI-Schlüssel |
KFGBITYUOZDBPP-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCSS(=O)(=O)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCSS(=O)(=O)C)C.[K+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCSS(=O)(=O)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCSS(=O)(=O)C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)
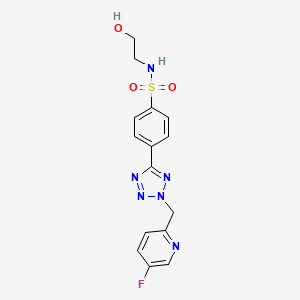
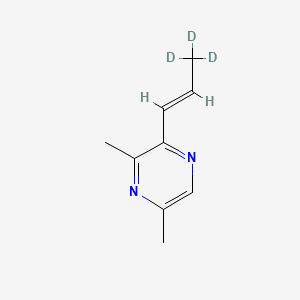
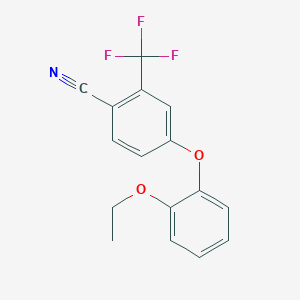
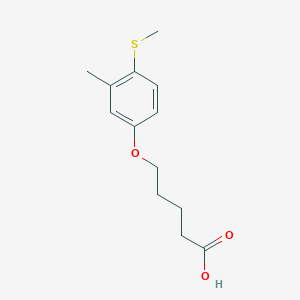
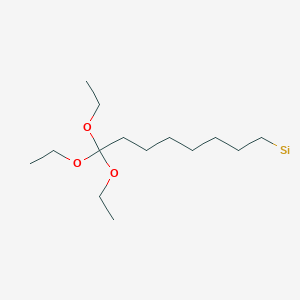
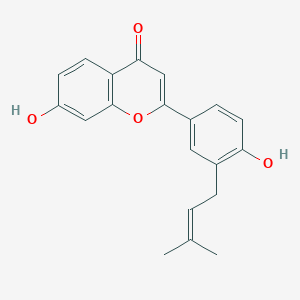
![3-(4-Methylthiadiazol-5-yl)-6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12369436.png)

